molecular formula C16H14F2N4O2S B7013791 N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide

Cat. No.: B7013791
M. Wt: 364.4 g/mol
InChI Key: BLVYCQXTFVHOPY-UHFFFAOYSA-N
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Description

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide is a synthetic compound that has garnered interest in various fields due to its unique chemical structure and potential applications. This molecule is characterized by a pyridine ring substituted with a difluoromethyl group, an oxadiazole ring, and a thiophene ring, all linked through an ethyl chain to an acetamide moiety. This structural configuration imparts specific properties that are valuable for research and industrial purposes.

Properties

IUPAC Name

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2S/c1-9(23)20-12(13-3-2-6-25-13)7-14-21-16(22-24-14)10-4-5-11(15(17)18)19-8-10/h2-6,8,12,15H,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVYCQXTFVHOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=NC(=NO1)C2=CN=C(C=C2)C(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Pyridine Ring: : The starting material could be a substituted pyridine derivative, which is then halogenated to introduce the difluoromethyl group.

  • Oxadiazole Ring Construction: : The oxadiazole ring can be synthesized via cyclization of appropriate precursors, typically involving the reaction of nitriles with hydrazines under acidic or basic conditions.

  • Thiophene Ring Formation: : Thiophene can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.

  • Linking and Functionalization:

Industrial Production Methods

In industrial settings, these reactions are optimized for scale-up. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling reactive intermediates. Catalysts may also be employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : Reduction of the oxadiazole ring can lead to the formation of dihydro-oxadiazole derivatives.

  • Substitution: : Various substitution reactions can occur on the pyridine ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

  • Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Electrophilic or nucleophilic substitution reactions, often employing catalysts to enhance reactivity.

Major Products Formed

  • Sulfoxides and sulfones: from thiophene oxidation.

  • Dihydro-oxadiazole derivatives: from oxadiazole reduction.

  • Various substituted pyridine derivatives from substitution reactions.

Scientific Research Applications

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide is explored in several domains:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential in binding to specific biological targets.

  • Medicine: : Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Employed in the synthesis of advanced materials and as a precursor in agrochemical production.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, modulating their activity. For instance, the oxadiazole ring may interact with biological macromolecules through hydrogen bonding or π-π interactions, influencing cellular pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide analogs: : Compounds with slight modifications in the side chains or ring substituents.

  • Other oxadiazole derivatives: : Molecules containing the oxadiazole ring but differing in other structural components.

  • Pyridine and thiophene-containing compounds: : Similar scaffolds used in various pharmacological and industrial contexts.

Uniqueness

The unique combination of the difluoromethyl-pyridine, oxadiazole, and thiophene rings in this compound confers distinct chemical properties and reactivity patterns, setting it apart from other similar compounds. This specific arrangement enhances its stability, biological activity, and potential for diverse applications in scientific research and industry.

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